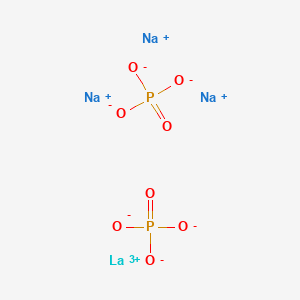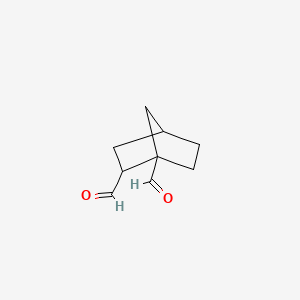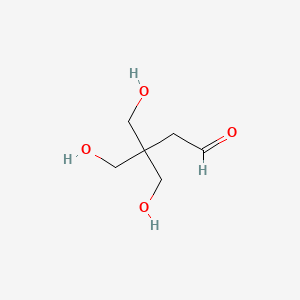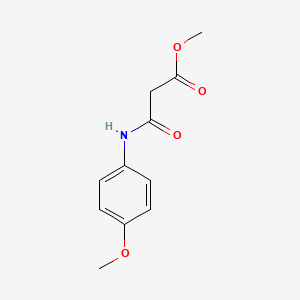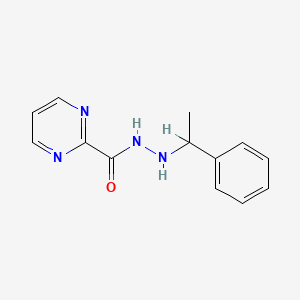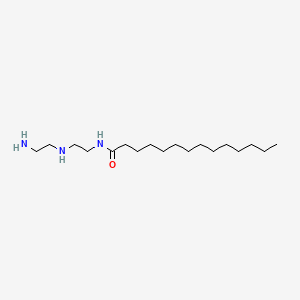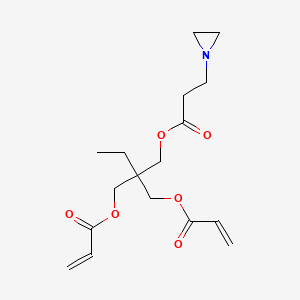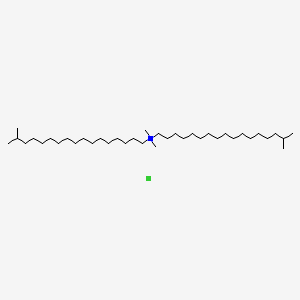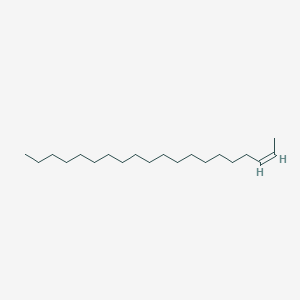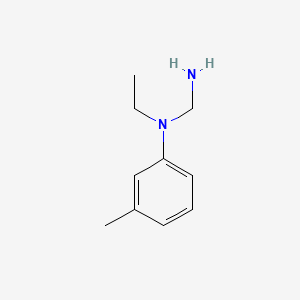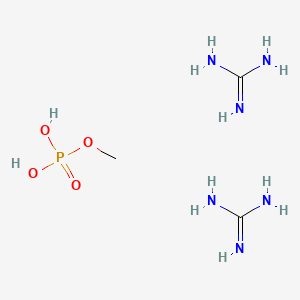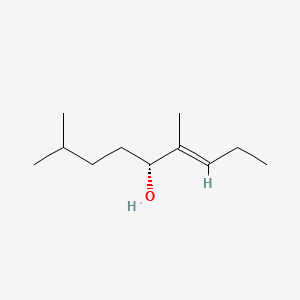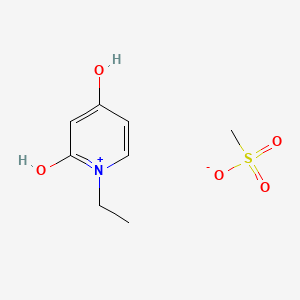
1,1'-(Ethylidenebis(oxy))bisoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethylidenebis(oxy))bisoctane is an organic compound with the molecular formula C18H38O2 and a molecular weight of 286.493 g/mol . It is also known by other names such as 1,1-Bis-octyloxy-ethane and Acetaldehyde dioctyl acetal . This compound is characterized by its structure, which includes two octyl groups connected by an ethylidene bridge through oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Ethylidenebis(oxy))bisoctane can be synthesized through the reaction of octanol with acetaldehyde under acidic conditions . The reaction typically involves the following steps:
Reactants: Octanol and acetaldehyde.
Catalyst: Acidic catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethylidenebis(oxy))bisoctane follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation to remove unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethylidenebis(oxy))bisoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of octanol.
Substitution: Formation of substituted ethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethylidenebis(oxy))bisoctane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethylidenebis(oxy))bisoctane involves its interaction with molecular targets through its functional groups. The ethylidene bridge and octyl groups allow it to participate in various chemical reactions, influencing biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Ethylidenebis(oxy)]bispropane: Similar structure but with shorter alkyl chains.
1,1’-[Ethylidenebis(oxy)]bisbutane: Another similar compound with different alkyl chain lengths.
Uniqueness
1,1’-(Ethylidenebis(oxy))bisoctane is unique due to its specific alkyl chain length and the presence of an ethylidene bridge, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
93941-00-5 |
|---|---|
Molekularformel |
C18H38O2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-(1-octoxyethoxy)octane |
InChI |
InChI=1S/C18H38O2/c1-4-6-8-10-12-14-16-19-18(3)20-17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
BLHQIMUQSPLMSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(C)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
